(-)-Myrtenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBQNMWIQKOSCS-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173670 | |
| Record name | Myrtenol, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19894-97-4 | |
| Record name | (-)-Myrtenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19894-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myrtenol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019894974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myrtenol, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MYRTENOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1B8392IQY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations of Myrtenol
Strategies for Enantioselective Synthesis of (-)-Myrtenol
The enantioselective synthesis of this compound, a valuable chiral building block, is a significant focus in organic chemistry. Methodologies primarily leverage the natural chirality of available precursors or employ advanced catalytic systems to control stereochemistry.
Chiral pool synthesis, which utilizes naturally occurring enantiopure compounds as starting materials, is a prominent strategy for producing this compound. The most common and economically viable precursor is α-pinene, an abundant monoterpene available in both enantiomeric forms. The key transformation is the allylic oxidation of α-pinene, which introduces an oxygen-containing functional group at a position adjacent to the double bond.
Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation. The reaction proceeds with retention of the double bond's position, yielding a mixture of myrtenol (B1201748) and myrtenal (B1677600). conicet.gov.arsemanticscholar.org At early reaction times and lower conversion rates, myrtenol is typically the major product. mdpi.com As the reaction progresses, myrtenol can be further oxidized to myrtenal, shifting the product ratio. conicet.gov.armdpi.com
To enhance efficiency and sustainability, heterogeneous catalysts based on supported selenium dioxide have been developed. For instance, a palladium-promoted selenium dioxide catalyst supported on silica (B1680970) (Pd/SeO₂/SiO₂) has been shown to be effective for the allylic oxidation of α-pinene. semanticscholar.orgmdpi.com The presence of palladium is believed to play a promotional role, activating the selenium species towards allylic oxidation without directly participating in the activation of α-pinene itself. mdpi.com This catalytic approach avoids the formation of verbenol (B1206271) and verbenone, which are common byproducts when noble metals alone are used as catalysts. mdpi.com
The reaction conditions significantly influence the product distribution. Performing the oxidation under oxygen pressure (e.g., 6 atm) can lead to a higher yield of myrtenal compared to reactions run under reflux conditions, due to the increased availability of the oxidant. semanticscholar.orgmdpi.com
Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. While direct asymmetric catalytic synthesis of this compound is a complex challenge, related transformations highlight the potential of this approach. For example, chiral Schiff bases derived from (-)-myrtenal (B3023152) have been successfully used as ligands in metal-catalyzed asymmetric oxidation of sulfides, demonstrating the utility of the myrtenal scaffold in inducing chirality. researchgate.net
The development of chiral catalysts, such as those based on Cinchona alkaloids or chirally modified transition metals, offers powerful tools for a range of asymmetric syntheses. researchgate.net Polymeric chiral catalysts, which can offer advantages in recovery and reuse, have shown high enantioselectivities in reactions like asymmetric transfer hydrogenation. researchgate.netkaust.edu.sa While a specific, highly efficient asymmetric catalytic route directly to this compound from an achiral precursor is not yet widely established, the principles of asymmetric catalysis are central to modern synthetic strategies and represent an active area of research. youtube.comims.ac.jp
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govwikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. nih.govscielo.org.mx
Terpenes and their derivatives, due to their inherent chirality, are frequently used as chiral auxiliaries. nih.gov While this compound itself can serve as a key intermediate for synthesizing chiral ligands and aminodiols, its aldehyde counterpart, (-)-myrtenal, has been more extensively documented as a chiral auxiliary. researchgate.netmdpi.comrsc.org For instance, S,O-acetals and oxathianes prepared from (1R)-(-)-myrtenal have been employed to direct nucleophilic additions with high diastereoselectivity, leading to the synthesis of enantiomerically enriched α-hydroxycarbonyl compounds. researchgate.net
The underlying principle involves attaching the chiral auxiliary (derived from a molecule like myrtenal) to a prochiral substrate. wikipedia.orgscielo.org.mx The steric and electronic properties of the auxiliary then block one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face, thereby creating the desired stereoisomer. wikipedia.org Although direct application of a novel auxiliary for the synthesis of this compound is less common than using its derivatives as auxiliaries, this remains a viable strategy for controlling stereochemistry in complex syntheses.
Mechanistic Investigations of Chemical Transformations
Reaction Kinetics and Thermodynamic Considerations
The study of reaction kinetics is fundamental to understanding the rates and mechanisms of chemical transformations involving this compound. For example, the rate constants for the gas-phase reactions of OH radicals with myrtenal have been determined, which is crucial for assessing its atmospheric lifetime and reactivity. researchgate.net Kinetic modeling has also been applied to the hydration of α-pinene to terpineol, a reaction that shares mechanistic features with potential acid-catalyzed transformations of myrtenol. researchgate.net Thermodynamic considerations, such as the Gibbs free energy and enthalpy of reaction, are vital for predicting the spontaneity and favorability of reactions. researchgate.net These parameters help in understanding whether a particular transformation, such as the isomerization of α-pinene epoxide to various oxygenated compounds, is likely to occur under specific conditions. researchgate.net
Elucidation of Transition States and Intermediates
The elucidation of transition states and reactive intermediates is key to a deep understanding of reaction mechanisms. researchgate.netnptel.ac.inresearchgate.netrsc.org For pericyclic reactions, the concept of transition-state aromaticity has been used to explain the facility of certain transformations. nih.gov In the context of this compound, understanding the structure and stability of carbocationic intermediates that may form during acid-catalyzed rearrangements is crucial for predicting product distributions. The identification of intermediates in catalytic reactions, such as the decomposition of formic acid on palladium, highlights the complexity of reaction pathways and the importance of characterizing transient species. rsc.org
Biocatalytic Transformations of this compound
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. mdpi.com Microorganisms, particularly fungi, have demonstrated a remarkable ability to transform a wide range of terpenoids. nih.govjmaps.in
Microbial Biotransformations (e.g., Aspergillus tamarii, Aspergillus niger)
The fungus Aspergillus niger is a well-known biocatalyst for the transformation of various organic compounds, including terpenoids. researchgate.netscipeople.ruresearchgate.net It has been employed in the bioconversion of compounds like geraniol (B1671447), nerol, and citral, yielding valuable products such as linalool (B1675412) and α-terpineol. agriculturejournals.cznih.govnih.gov Studies on the biotransformation of thymol (B1683141) by A. niger have also been reported. researchgate.net
Aspergillus tamarii has also been investigated for its biotransformation capabilities. dergipark.org.tr For instance, it has been shown to hydroxylate (-)-verbenone (B192643) to produce (-)-10-hydroxyverbenone. researchgate.net A study on the biotransformation of this compound by Aspergillus tamarii MRC 72400 revealed that the fungus metabolized the substrate, leading to the formation of a cyclobutyl ring-opened metabolite, (-)-p-menth-1-en-7,8-diol, after seven days of incubation. dergipark.org.tr
Table 1: Microbial Biotransformation of this compound by Aspergillus tamarii MRC 72400
| Substrate | Microorganism | Incubation Time | Major Product |
| This compound | Aspergillus tamarii MRC 72400 | 7 days | (-)-p-menth-1-en-7,8-diol |
Enzymatic Transformations (e.g., P450-cam, Lipase-catalyzed reactions)
The biotransformation of this compound using isolated enzymes offers a powerful and selective alternative to traditional chemical methods. Key enzyme classes, including Cytochrome P450 monooxygenases and lipases, have been explored for their potential to modify the myrtenol scaffold, yielding valuable derivatives.
Cytochrome P450 (P450-cam): Cytochrome P450 enzymes are a versatile family of heme-containing monooxygenases known for their ability to catalyze the oxidation of a vast array of organic molecules, including challenging C-H bond functionalization sioc-journal.cn. While studies directly focusing on the transformation of this compound by P450 from Pseudomonas putida (P450-cam) are limited, research on its structural precursor, α-pinene, provides significant insights. Engineered P450-cam mutants have been shown to oxidize (+)-α-pinene to a mixture of oxygenated products, including (+)-myrtenol as a minor product, alongside major products like (+)-cis-verbenol researchgate.net. This demonstrates the enzyme's capability to interact with the pinene skeleton and perform allylic hydroxylation.
Theoretical studies on the hydroxylation of pinenes by P450 models suggest that the reaction proceeds via a hydrogen abstraction-rebound mechanism nih.gov. The regioselectivity of the oxidation is dictated by the specific enzyme's active site architecture, which orients the substrate relative to the reactive iron-oxo species nih.gov. For this compound, P450-catalyzed oxidation could potentially lead to further hydroxylation on the pinene ring or oxidation of the primary alcohol to myrtenal and subsequently myrtenic acid. In plants, the metabolic pathway from α-pinene to myrtenal is understood to proceed through myrtenol, indicating a natural precedent for this oxidative transformation researchgate.net.
Lipase-Catalyzed Reactions: Lipases are hydrolases that, in non-aqueous environments, can effectively catalyze esterification and transesterification reactions. These enzymes are highly valued in organic synthesis for their mild reaction conditions, high chemo-, regio-, and stereoselectivity, and broad substrate tolerance nih.gov. The primary alcohol group of this compound makes it an excellent substrate for lipase-catalyzed acylation, leading to the formation of various myrtenyl esters, which are valuable fragrance and flavor compounds.
Candida antarctica Lipase B (CALB), often used in its immobilized form (Novozym 435®), is one of the most extensively studied and applied lipases for the synthesis of esters from terpene alcohols like geraniol and citronellol (B86348) mdpi.com. The general mechanism involves the formation of an acyl-enzyme intermediate with the acyl donor (e.g., a fatty acid or its vinyl/ethyl ester), followed by a nucleophilic attack from the alcohol this compound to release the ester product usc.edu.au. These reactions are typically performed in organic solvents to suppress the competing hydrolysis reaction.
Key parameters influencing the efficiency of lipase-catalyzed esterification include the choice of solvent, water activity, temperature, and the molar ratio of substrates usc.edu.aunih.gov. For instance, studies on similar terpenols have shown that yields between 80-100% can be achieved within a few hours under optimized conditions, such as a 1:1 molar ratio of acid to alcohol at 35-40°C mdpi.com.
Regio- and Stereoselectivity in Biocatalysis
A significant advantage of using biocatalysts is their ability to exert precise control over the regio- and stereochemical outcome of a reaction, a feat that is often challenging to achieve with conventional chemical catalysts nih.gov.
In the context of this compound, which possesses a single primary hydroxyl group, lipase-catalyzed acylation is expected to be highly regioselective . Lipases, such as CALB, have demonstrated remarkable selectivity for primary alcohols in polyhydroxylated compounds researchgate.net. For example, in the acylation of various flavonoids and resveratrol, CALB selectively acylates specific hydroxyl groups, leaving others untouched researchgate.netnih.gov. Given that the hydroxyl group in this compound is a sterically accessible primary alcohol, it is anticipated that lipase-catalyzed esterification would occur exclusively at this position without affecting the rest of the bicyclic structure. Studies on similar molecules, such as 3-O-angeloylingenol, show that CALB quantitatively and regioselectively acylates the primary C-20 hydroxyl group nih.gov.
Stereoselectivity is another hallmark of enzymatic reactions. Since the starting material, this compound, is already a single enantiomer, the chirality of the myrtenol backbone is retained during lipase-catalyzed esterification, as the reaction occurs at the hydroxyl group and does not involve the chiral centers of the ring system. The resulting myrtenyl esters would therefore be produced with high enantiopurity.
For P450-catalyzed reactions, both regio- and stereoselectivity are critical. The active site of a P450 enzyme acts as a template, binding the substrate in a specific orientation that exposes only certain C-H bonds to the catalytic heme center sioc-journal.cnnih.gov. In the oxidation of (+)-α-pinene by P450-cam mutants, the formation of (+)-cis-verbenol as the major product highlights the enzyme's ability to control both the site of oxidation (regioselectivity) and the stereochemistry of the incoming hydroxyl group researchgate.net. Should a P450 enzyme be engineered to hydroxylate this compound, it would be expected to exhibit high selectivity for one of the many C-H bonds on the pinene frame, potentially leading to a single, highly pure diol product.
Spectroscopic and Structural Elucidation of Myrtenol and Its Derivatives
Advanced Spectroscopic Techniques for Structural Analysis
Modern spectroscopy offers a powerful toolkit for the unambiguous elucidation of complex organic molecules like (-)-Myrtenol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) each provide unique and complementary pieces of structural information.
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) NMR experiments (¹H and ¹³C) provide information about the chemical environment of individual nuclei, while two-dimensional (2D) experiments reveal correlations between nuclei, establishing the molecule's connectivity.
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its unique structure. Key resonances include a singlet for the vinylic proton, distinct signals for the protons on the carbon bearing the hydroxyl group, and a series of multiplets for the bridgehead and methylene (B1212753) protons of the bicyclic system. The two geminal methyl groups on the bridge also appear as distinct singlets.
The ¹³C NMR spectrum complements the ¹H data by showing signals for each of the ten carbon atoms in the molecule. The chemical shifts indicate the presence of sp²-hybridized carbons of the double bond, an sp³-hybridized carbon attached to the hydroxyl group, and the various aliphatic carbons of the ring system.
Detailed assignments from 1D and 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), confirm the connectivity of the atoms within the this compound structure. bmrb.io COSY spectra reveal proton-proton coupling relationships, while HSQC and HMBC spectra correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound (CDCl₃) Data compiled from publicly available spectral databases.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | ~2.13 | 40.8 |
| 2 | — | 144.1 |
| 3 | ~5.47 | 121.9 |
| 4 | ~2.29, ~2.24 | 31.5 |
| 5 | ~2.40 | 42.7 |
| 6 | — | 38.1 |
| 7 | ~2.11, ~1.18 | 31.3 |
| 8 | 0.84 | 21.1 |
| 9 | 1.29 | 26.2 |
| 10 | ~3.97 | 65.5 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions.
Conformational analysis can be performed by combining NMR data with computational modeling, such as Density Functional Theory (DFT) calculations. researchgate.netnih.gov Advanced NMR experiments, like Nuclear Overhauser Effect Spectroscopy (NOESY), can detect through-space interactions between protons, providing evidence for their spatial proximity in the molecule's preferred conformation. Furthermore, the precise measurement of proton-proton coupling constants (³JHH) can give insight into the dihedral angles between adjacent protons, which helps to define the molecule's three-dimensional shape in solution. nih.gov For this compound, the analysis would focus on the dihedral angles involving the C10-protons and the C2- and C3-protons to determine the orientation of the hydroxymethyl group relative to the double bond.
Isotopologue analysis, which involves the study of molecules differing only in their isotopic composition, is a sophisticated technique used more commonly in biosynthetic pathway elucidation than in routine structural confirmation. By introducing isotopically labeled precursors (e.g., using ¹³C or ²H) into a biological system that produces this compound, one could trace the incorporation of these labels into the final molecule. Subsequent NMR or mass spectrometry analysis would reveal the positions of the labels, thereby confirming the biosynthetic origins and, by extension, the molecular structure. However, extensive studies employing isotopologue analysis specifically for the structural confirmation of this compound are not widely reported in the literature.
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of volatile compounds like this compound from complex mixtures.
Under electron ionization (EI), the most common method used in GC-MS, this compound (molar mass 152.23 g/mol ) undergoes characteristic fragmentation. The molecular ion peak ([M]⁺) at m/z 152 is often observed, though it may be of low intensity. The fragmentation pattern is dominated by ions resulting from the cleavage of the bicyclic ring and the loss of functional groups. nih.govnist.gov
A prominent fragmentation pathway involves the loss of a water molecule (H₂O, 18 Da) from the molecular ion, leading to a peak at m/z 134. Another common fragmentation is the loss of the hydroxymethyl radical (•CH₂OH, 31 Da), resulting in a fragment at m/z 121. The base peak, which is the most intense peak in the spectrum, is typically observed at m/z 79, with another significant peak at m/z 91, arising from complex rearrangements and cleavages of the pinene-type skeleton. nih.gov
Table 2: Major Mass Fragments of this compound in EI-MS
| m/z (Mass/Charge Ratio) | Relative Intensity (%) | Probable Fragment Identity/Loss |
| 152 | Low | [M]⁺ (Molecular Ion) |
| 137 | Moderate | [M-CH₃]⁺ |
| 121 | Moderate | [M-CH₂OH]⁺ |
| 108 | Moderate | Ring Fragmentation Product |
| 91 | High | Tropylium-like Fragment |
| 79 | ~100 (Base Peak) | Cyclic Alkene Fragment |
Source: Data compiled from NIST and PubChem databases. nih.govnist.gov
Electrospray Ionization (ESI) is a soft ionization technique typically used with Liquid Chromatography (LC-MS). It is particularly useful for analyzing less volatile or thermally fragile molecules. In contrast to EI, ESI-MS generally does not cause extensive fragmentation. For an alcohol like this compound, analysis in positive ion mode would be expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 153.2. Tandem mass spectrometry (MS/MS) of this ion can induce fragmentation. A common fragmentation pathway observed in MS/MS for the [M+H]⁺ ion of similar alcohols is the neutral loss of water, which for this compound would result in a product ion [M+H-H₂O]⁺ at m/z 135.1. nih.gov This technique is valuable for confirming the molecular mass and can be used for sensitive quantification.
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule.
The IR spectrum of this compound is characterized by several key absorption bands. A strong, broad band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. The C-O stretching vibration of the primary alcohol appears as a strong band around 1020-1050 cm⁻¹. Other significant peaks include those for sp³ C-H stretching just below 3000 cm⁻¹ and a weaker band for the vinylic C=C bond stretch around 1640-1660 cm⁻¹. chemicalbook.com
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=C double bond stretching vibration often gives a strong signal, making Raman an excellent tool for its identification. horiba.com The symmetric vibrations of the carbon skeleton and C-H bending modes also produce characteristic signals in the fingerprint region (below 1500 cm⁻¹).
Table 3: Key Vibrational Spectroscopy Bands for this compound
| Vibrational Mode | Technique | Wavenumber/Raman Shift (cm⁻¹) | Intensity |
| O-H Stretch | IR | ~3330 | Strong, Broad |
| sp³ C-H Stretch | IR/Raman | ~2870-2960 | Strong |
| C=C Stretch | IR/Raman | ~1650 | Weak (IR), Strong (Raman) |
| C-O Stretch | IR | ~1035 | Strong |
Mass Spectrometry (MS and GC-MS) for Molecular Fragmentation and Identification
Computational Chemistry in Conformational and Structural Predictions
Computational chemistry is an indispensable tool for understanding the complex conformational landscape of flexible molecules like this compound. aip.org The primary flexibility in myrtenol (B1201748) arises from the two rotatable angles of the hydroxymethyl group (-CH₂OH) attached to the rigid bicyclic core. aip.org Theoretical calculations are crucial for predicting the geometries and relative energies of possible stable conformers, which is essential for interpreting experimental data, particularly from microwave spectroscopy. aip.org
Density Functional Theory (DFT) has been extensively used to model this compound. Various functionals, such as B3LYP, have been employed to optimize the geometries of its conformers and calculate their relative energies. aip.org DFT calculations have been instrumental in predicting the global minimum structure of the molecule. foodb.ca
In one study, DFT calculations predicted nine distinct low-energy geometries for the myrtenol monomer, arising from the orientation of the hydroxymethyl functional group. researchgate.net Further optimization considering the hydroxyl hydrogen orientation resulted in 27 distinct conformers. researchgate.net Comparisons between different DFT functionals and experimental results have shown that while DFT predicts geometries and moments of inertia well, empirical corrections for dispersion may be needed to accurately match the energetic ordering of conformers predicted by higher-level ab initio methods and observed experimentally. foodb.ca
Ab initio methods, such as Møller–Plesset second-order perturbation theory (MP2), provide a high level of theory for structural calculations. aip.org These methods have been used alongside DFT to explore the potential energy surface (PES) of myrtenol and identify its stable minima. aip.org
The combination of DFT and ab initio calculations has been powerful in resolving the conformational landscape of myrtenol. aip.org For instance, calculations using both B3LYP and MP2 methods with the 6-311++G(d,p) basis set were performed to examine the most stable conformers. aip.org These theoretical explorations identified nine possible conformers, four of which were later observed experimentally. aip.orgresearchgate.net The global minimum structure predicted by these high-level calculations corresponds to the most intense and numerous transitions observed in the microwave spectrum. foodb.ca
| Method | Basis Set | Number of Predicted Conformers | Key Findings |
|---|---|---|---|
| DFT (B3LYP) / Ab Initio (MP2) | 6-311++G(d,p) | 9 | Explored the potential energy surface considering the two flexible torsional angles of the hydroxymethyl group. Four of these conformers were experimentally observed. aip.org |
| DFT / Ab Initio | Not Specified | 3 (Observed) | The global minimum structure was correctly predicted and corresponded to the most intense experimental signals. foodb.ca |
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational fluctuations and stability of a molecular system. mdpi.comfrontiersin.org
For a molecule like this compound, MD simulations could offer significant insights into the robustness of its conformational states. While specific MD studies focusing solely on this compound are not widely reported, the methodology is well-suited to explore its dynamics. Such simulations could track the transitions between the different conformers predicted by DFT and ab initio calculations, revealing the energy barriers to interconversion and the residence times of each state. This provides a dynamic picture of the conformational landscape, complementing the static view from quantum chemical calculations. Furthermore, simulations can elucidate how the hydroxymethyl group's structure behaves upon interaction with solvents, such as water, assessing its conformational robustness in different environments. researchgate.net Long, stable MD trajectories are crucial for accurately computing the structural and thermodynamic properties of flexible molecules. nih.gov
Microwave Spectroscopy for Gas Phase Conformer Analysis
Microwave spectroscopy is a high-resolution technique that provides unambiguous information about the gas-phase structure of molecules. foodb.ca By measuring the rotational transitions of a molecule, it is possible to determine its precise rotational constants, which are directly related to its moments of inertia and, therefore, its three-dimensional structure.
The combination of chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy with a supersonic jet expansion is a powerful method for studying the conformational landscape of molecules like this compound. aip.orgfoodb.ca In the cold environment of the jet, only the lowest energy conformers are populated, simplifying the otherwise complex rotational spectrum. aip.org
Several studies have successfully applied this technique to this compound. foodb.caresearchgate.net
Initial studies observed and assigned the rotational spectra of three distinct conformers, all differing in the orientation of the primary alcohol group. foodb.ca
A subsequent, synergistic study combining FTMW spectroscopy and quantum chemical calculations investigated the conformational landscape more deeply, observing and identifying four distinct conformers among the nine predicted by theory. aip.orgresearchgate.net
The analysis was aided by the isotopic substitution of the hydroxyl hydrogen with deuterium (B1214612) (-OD), which helped to solve controversies regarding the geometry and led to the determination of a substitution (rₛ) geometry, confirming the theoretical predictions. aip.orgresearchgate.net
The excellent agreement between the experimentally determined rotational constants and those calculated for the predicted low-energy conformers allows for the definitive identification of the structures present in the gas phase. foodb.ca
| Study Focus | Spectroscopy Technique | Number of Conformers Observed | Key Findings & Identifications |
|---|---|---|---|
| Initial Conformer Identification | CP-FTMW | 3 | Transitions were linked to three conformers of the primary alcohol group. The global minimum was identified. foodb.ca |
| In-depth Conformational Landscape | FTMW | 4 | Four lowest energy conformers were observed and identified, resolving prior geometric controversies with the aid of deuteration studies and high-level calculations. aip.orgresearchgate.net |
X-ray Crystallography of Co-crystals and Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of molecules in the solid state. researchgate.net This technique is invaluable for establishing the absolute configuration of chiral centers and understanding intermolecular interactions that dictate crystal packing. While obtaining a single crystal of this compound itself suitable for X-ray diffraction can be challenging, the method has been successfully applied to its derivatives.
In one such study, the absolute configurations of C,P-stereogenic hydroxyphosphine oxides and hydroxyphosphine-boranes synthesized using (R)-myrtenal (the corresponding aldehyde of this compound) and myrtanal (its saturated analogue) were determined by single-crystal X-ray crystallography. mdpi.com The molecular structure of the major adduct formed from the reaction of a secondary phosphine (B1218219) oxide with (R)-myrtenal was elucidated, confirming the absolute configuration at the phosphorus center as Sₚ and revealing an anti configuration for the substituents along the newly formed bond. mdpi.com This analysis showed that the nucleophilic attack and subsequent protonation occurred from the less sterically hindered side of the myrtenal (B1677600) molecule. mdpi.com
This application highlights the power of X-ray crystallography to provide unambiguous structural proof for complex derivatives of the myrtenol framework, confirming stereochemical outcomes of reactions and providing precise bond length and angle data that are crucial for detailed structural analysis. mdpi.com
| Derivative | Method | Key Finding | Reference |
|---|---|---|---|
| Adduct of tert-butyl(phenyl)phosphine oxide and (R)-myrtenal | Single-Crystal X-ray Diffraction | Determination of absolute configuration (Sₚ) and anti-stereochemistry of the adduct. mdpi.com | mdpi.com |
| Adduct of tert-butyl(phenyl)phosphine oxide and myrtanal | Single-Crystal X-ray Diffraction | Confirmation of structure and assignment of absolute configuration for the major diastereoisomer. mdpi.com | mdpi.com |
Biological Activities and Pharmacological Potential of Myrtenol
Antimicrobial Properties and Mechanisms of Action
(-)-Myrtenol, a naturally occurring monoterpenoid, has demonstrated a spectrum of antimicrobial activities, positioning it as a compound of interest in the search for new therapeutic agents. Its efficacy spans antibacterial, antifungal, and to a lesser extent, antiviral applications, driven by various mechanisms including the disruption of microbial structures and processes.
This compound exhibits significant antibacterial effects against several pathogenic bacteria, including strains known for their resistance to conventional antibiotics. Research has confirmed its activity against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus, or MRSA) and Acinetobacter baumannii. researchgate.netbioflux.com.ro
Studies have determined that this compound has a bactericidal (bacteria-killing) rather than bacteriostatic (bacteria-inhibiting) action against S. aureus. nih.gov The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for S. aureus were both found to be 128 µg/mL. nih.govnih.gov A substance is considered bactericidal when the MBC/MIC ratio is ≤4, a criterion that this compound meets. nih.gov Its demonstrated efficacy against challenging pathogens like MRSA and A. baumannii underscores its potential as a novel antibacterial agent. researchgate.netpreprints.org
A critical aspect of this compound's antibacterial potential is its ability to thwart biofilm formation, a key survival mechanism for bacteria that contributes to persistent infections and antibiotic resistance. targetmol.cnmdpi.com It has shown a strong, concentration-dependent capacity to inhibit biofilm development in both S. aureus and A. baumannii. targetmol.cnresearchgate.netresearchgate.net Notably, for S. aureus, concentrations at and above the MIC (128 µg/mL) can inhibit biofilm formation by over 90%. researchgate.net Even at concentrations below the MIC, it effectively reduces biofilm production without stimulating its growth, a problem seen with some conventional antibiotics. researchgate.net
Beyond just preventing biofilms, this compound also curtails the production of various virulence factors that bacteria use to cause disease. targetmol.cn In MRSA, it has been shown to suppress the synthesis of slime, lipase, α-hemolysin, and the pigment staphyloxanthin. targetmol.cnresearchgate.net The inhibition of staphyloxanthin is particularly noteworthy as it renders MRSA cells more vulnerable to the host's immune system. targetmol.cn In drug-resistant A. baumannii, this compound treatment leads to a significant reduction in biofilm biomass, thickness, and surface attachment. researchgate.net This anti-virulence activity is linked to the downregulation of specific genes that control these pathogenic traits. targetmol.cnmdpi.com For instance, in MRSA, this compound targets the global regulator sarA, which in turn downregulates a host of virulence and biofilm-related genes. targetmol.cnnsu.ru In A. baumannii, it suppresses the expression of genes such as bfmR, bap, csuA/B, and ompA. mdpi.comresearchgate.net
| Target Organism | Inhibited Virulence Factor / Process | Downregulated Gene(s) | Reference |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | Slime Production, Autoaggregation | sarA, hla, hld, geh, altA, clfA, fnbA, fnbB, crtM, cna | targetmol.cn, researchgate.net, nsu.ru |
| Lipase & α-hemolysin Production | |||
| Staphyloxanthin Synthesis | |||
| Autolysis and eDNA release | |||
| Acinetobacter baumannii | Biofilm Formation & Maturation | bfmR, bap, csuA/B, ompA | mdpi.com, researchgate.net |
| Surface Attachment |
The primary antibacterial mechanism of this compound appears to be its interference with the synthesis of the bacterial cell wall. nih.govnih.gov Molecular docking studies have identified Penicillin-Binding Protein 2 (PBP2) as a probable molecular target in S. aureus. nih.govnih.gov PBPs are crucial enzymes, specifically transpeptidases, that catalyze the final steps of peptidoglycan synthesis. nih.gov Peptidoglycan is the structural mesh that forms the cell wall, providing shape and protecting the bacterium from osmotic lysis. nih.gov By binding to PBP2, this compound likely inhibits its enzymatic activity, disrupting the cross-linking of peptidoglycan strands. nih.govnih.gov This interference weakens the cell wall, ultimately leading to cell death, which is consistent with the observed bactericidal activity of the compound. nih.gov
This compound has demonstrated the ability to work synergistically with several conventional antibiotics, potentially restoring their efficacy against resistant strains and allowing for lower effective doses. nih.govmdpi.com This synergistic action has been observed against both S. aureus and A. baumannii. researchgate.netnih.govresearchgate.net For example, it shows a synergistic effect when combined with gentamicin (B1671437) against S. aureus. nih.gov In studies on A. baumannii, treatment with this compound significantly improved the bacteria's susceptibility to antibiotics such as amikacin, piperacillin/tazobactam, cefoperazone/sulbactam, and ceftazidime. mdpi.comresearchgate.net This suggests that this compound could be used as an adjuvant in combination therapies to combat multidrug-resistant infections. However, not all combinations are beneficial; its association with oxacillin (B1211168) against S. aureus resulted in an indifferent effect. nih.gov
| Target Organism | Antibiotic | Observed Effect | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gentamicin | Synergistic | nih.gov, researchgate.net |
| Amikacin | Synergistic (on 42% of clinical isolates) | ||
| Ciprofloxacin | Additive | ||
| Oxacillin | Indifferent | ||
| Acinetobacter baumannii | Amikacin | Improved Susceptibility (Synergy) | mdpi.com, researchgate.net |
| Piperacillin/tazobactam | Improved Susceptibility (Synergy) | ||
| Cefoperazone/sulbactam | Improved Susceptibility (Synergy) | ||
| Ceftazidime | Improved Susceptibility (Synergy) | ||
| Klebsiella pneumoniae (in mixed biofilm) | Meropenem | Strongly Synergistic | mu-varna.bg |
In addition to its antibacterial properties, this compound possesses notable antifungal activity against a range of pathogenic fungi. bioflux.com.ro It has shown efficacy against various Candida species, which are common causes of opportunistic infections, as well as filamentous fungi like Fusarium oxysporum.
Research has demonstrated strong, fungicidal activity against Candida species, with MIC values ranging from 256 to 512 µg/mL. Of particular importance is its activity against the emerging multidrug-resistant pathogen Candida auris. mu-varna.bg Studies have found this compound to have a MIC of 50 µg/mL against C. auris and to be effective at inhibiting both single-species and mixed-species biofilms (with Klebsiella pneumoniae). Mechanistically, its action against C. auris involves the downregulation of genes critical for biofilm formation and cell wall integrity, such as FKS1, ERG11, and ALS5.
Similar to its antibacterial action, this compound exhibits synergistic effects when combined with conventional antifungal drugs. Synergism has been observed with amphotericin B against C. albicans and C. parapsilosis, and with fluconazole (B54011) against C. parapsilosis. Against the highly resistant C. auris, it shows strong synergistic activity with caspofungin in inhibiting biofilm growth. mu-varna.bg These findings highlight its potential to serve as an antifungal agent or as a synergistic partner to enhance the effectiveness of existing antifungal therapies.
The antiviral potential of this compound is less extensively studied compared to its antibacterial and antifungal properties. Current research primarily points to the antiviral activities of derivatives of this compound or its related compound, myrtenal (B1677600), rather than the compound itself in its pure form. nih.govtargetmol.cn For instance, a conjugate of 2-amino adamantane (B196018) and (–)-myrtenal was found to increase antiviral activity against an adamantylamine-resistant strain of the influenza A virus (H1N1). nih.govtargetmol.cn Furthermore, a derivative of this compound combined with a coumarin (B35378) moiety showed promising activity against the same influenza virus strain, acting at the early stages of viral reproduction. mu-varna.bg
While these findings are promising, they involve chemically modified forms of the monoterpenoid. nih.gov Some studies on essential oils containing myrtenol (B1201748), such as that from Myrtus communis, have shown activity against viruses like influenza and herpes simplex virus, but this activity cannot be solely attributed to this compound. bioflux.com.ro Direct research on the antiviral effects of pure this compound is limited, and further investigation is required to fully establish its spectrum of activity and mechanisms of action against various viruses.
Antibacterial Activity (e.g., against Staphylococcus aureus, MRSA, Acinetobacter baumannii)
Anti-inflammatory and Antinociceptive (Analgesic) Effects
This compound, a bicyclic monoterpene alcohol found in various plants, has demonstrated significant anti-inflammatory and pain-reducing (antinociceptive) properties in a range of experimental models. researchgate.netnih.gov Its mechanisms of action are multifaceted, involving the modulation of key inflammatory pathways and mediators, as well as interference with the signaling pathways responsible for pain perception.
The anti-inflammatory activity of this compound is attributed to its ability to inhibit the release of crucial inflammatory mediators and to reduce the migration of immune cells to sites of inflammation. researchgate.netnih.gov Studies have shown that pretreatment with myrtenol effectively inhibits paw edema induced by various inflammatory agents, including carrageenan, histamine, serotonin (B10506), and prostaglandin (B15479496) E2. researchgate.net This suggests a broad inhibitory effect on different phases and components of the inflammatory response.
Table 1: Effects of this compound on Inflammatory Mediators
| Mediator/Process | Effect of this compound | Experimental Model |
| Paw Edema | Inhibition | Carrageenan, Histamine, Serotonin, Prostaglandin E2-induced |
| Cell Migration | Reduction | Carrageenan-induced peritonitis |
| Interleukin-1β (IL-1β) | Reduction | Carrageenan-induced peritonitis, Orofacial pain models |
| Tumor Necrosis Factor-α (TNF-α) | No significant reduction | Carrageenan-induced peritonitis |
| Neutrophil Migration | Inhibition | fMLP-triggered chemotaxis |
This compound exhibits both centrally and peripherally mediated antinociceptive effects. Its analgesic action has been confirmed in various pain models, including acetic acid-induced writhing, the formalin test, and glutamate- and capsaicin-induced pain. researchgate.net The inhibition of acetic acid-induced writhing points to a peripheral analgesic effect, likely linked to the inhibition of inflammatory mediators such as prostaglandins (B1171923) and bradykinin. researchgate.net
In the formalin test, which models both acute neurogenic pain (first phase) and inflammatory pain (second phase), myrtenol significantly decreased the licking time, particularly in the second phase. researchgate.net This result reinforces the link between its anti-inflammatory and antinociceptive properties, suggesting that its pain-relief capabilities are strongly associated with its ability to control the inflammatory response. researchgate.net Furthermore, myrtenol's effectiveness in reducing pain induced by glutamate (B1630785) and capsaicin (B1668287) suggests an interaction with the glutamatergic system and transient receptor potential (TRP) channels, which are crucial in pain transmission pathways. researchgate.net While it demonstrates strong effects in models of inflammatory and chemical-induced pain, it does not significantly prolong latency time in the hot-plate test, indicating a lesser involvement of opioid pathways in its central analgesic mechanism. researchgate.net The antinociceptive effects appear to stem from the inhibition of inflammatory mediator release and direct modulation of receptors involved in pain signaling. researchgate.netnih.gov
Antioxidant Properties and Oxidative Stress Mitigation
This compound possesses potent antioxidant properties, which are fundamental to many of its other pharmacological activities, including its anti-inflammatory and neuroprotective effects. rjpharmacognosy.irnih.gov It combats oxidative stress through a combination of direct and indirect mechanisms. nih.gov
This compound has been shown to directly scavenge free radicals. nih.gov In vitro studies have highlighted its capacity to inhibit lipid peroxidation and remove hydroxyl radicals, which are highly reactive and damaging to cellular components. elsevier.esresearchgate.net This direct antioxidant action is a crucial first line of defense against oxidative damage. The ability to neutralize reactive oxygen species (ROS) helps to protect cells from damage to lipids, proteins, and DNA. rjpharmacognosy.irceu.es Research has confirmed that myrtenol has a potent direct antioxidant effect by suppressing ROS production. nih.gov
Beyond its direct scavenging activity, this compound enhances the body's own antioxidant defense system by increasing the activity of key endogenous antioxidant enzymes. nih.gov Studies have consistently shown that treatment with myrtenol leads to increased activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). nih.govelsevier.es
For example, in diabetic models, myrtenol administration mitigated oxidative stress by significantly increasing the activity of CAT and SOD in liver tissues. nih.gov In models of asthma, myrtenol increased the activity of SOD and GPX in bronchoalveolar lavage fluid. elsevier.eselsevier.es Similarly, in response to toxic insults, myrtenol has been observed to restore the depleted levels of these critical enzymes. nih.govufs.br This indirect antioxidant mechanism provides sustained protection against oxidative stress by enhancing the cellular capacity to neutralize harmful free radicals. rjpharmacognosy.ir
Table 2: Effect of this compound on Endogenous Antioxidant Enzymes
| Enzyme | Effect of this compound | Experimental Model |
| Superoxide Dismutase (SOD) | Increased activity | Diabetic rats, Asthmatic rats, Cisplatin-induced kidney injury |
| Catalase (CAT) | Increased activity | Diabetic rats, Paraquat-induced toxicity, Cisplatin-induced kidney injury |
| Glutathione Peroxidase (GPX) | Increased activity | Asthmatic rats |
A significant consequence of oxidative stress is lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to loss of membrane integrity and cell damage. This compound has been shown to effectively inhibit lipid peroxidation. rjpharmacognosy.irelsevier.es This is often measured by a decrease in the levels of malondialdehyde (MDA), a key biomarker of lipid peroxidation. rjpharmacognosy.irelsevier.es
In various studies, including those involving diabetes, asthma, and toxicity induced by agents like cisplatin (B142131) and paraquat, myrtenol treatment has led to a significant reduction in MDA levels in different tissues, such as the kidney, liver, and lungs. rjpharmacognosy.irnih.govelsevier.es By preventing the increase in ROS and hydroperoxide levels, myrtenol exerts protective effects, for instance, in models of myocardial ischemia-reperfusion injury. rjpharmacognosy.ir Its ability to suppress ROS production and inhibit lipid peroxidation is a cornerstone of its therapeutic potential, directly contributing to its anti-inflammatory and protective effects on various organs. rjpharmacognosy.irnih.gov
Neuroprotective and Central Nervous System (CNS) Effects
This compound, a bicyclic monoterpenoid found in the essential oils of various plants, has demonstrated significant potential in modulating the central nervous system and offering neuroprotective benefits. mu-varna.bgmdpi.com Research has explored its effects on neurotransmitter systems, memory processes, and anxiety-related behaviors.
Neuromodulatory Activity and Neurotransmitter Levels
This compound exhibits neuromodulatory properties by influencing the levels of key brain neurotransmitters. mu-varna.bg Neuromodulators are substances that can alter the response of neurons to traditional neurotransmitters. nih.gov Studies in rodent models have shown that this compound can lead to elevated levels of major neurotransmitters, which is believed to contribute to its neuroprotective effects. mu-varna.bg
In a study involving a scopolamine-induced dementia model in rats, myrtenal (a closely related compound) demonstrated neuromodulatory effects by causing a significant decrease in hippocampal noradrenaline content and an increase in serotonin levels in both the hippocampus and cortex. mdpi.compreprints.org Furthermore, in streptozotocin-induced demented mice, myrtenal administration helped restore the levels of several neurotransmitters, including serotonin, glutamate, GABA, and dopamine. nih.gov The restoration of these neurotransmitter levels is associated with improved neuronal communication and function. nih.gov While some in-vitro studies suggested anti-cholinesterase effects, in-vivo experiments did not confirm direct inhibition of the enzyme's activity. preprints.orgresearchgate.net However, myrtenal-adamantane conjugates have been shown to inhibit hippocampal acetylcholinesterase (AChE) activity and alter monoamine levels in the cerebral cortex and hippocampus. researchgate.net
Table 1: Effects of this compound and Related Compounds on Neurotransmitter Levels
| Compound | Animal Model | Brain Region | Effect on Neurotransmitter Levels | Reference |
| Myrtenal | Scopolamine-induced dementia (Rats) | Hippocampus | ↓ Noradrenaline, ↑ Serotonin | mdpi.compreprints.org |
| Myrtenal | Scopolamine-induced dementia (Rats) | Cortex | ↑ Serotonin | mdpi.compreprints.org |
| Myrtenal | Streptozotocin-induced dementia (Mice) | Hippocampus | Restored Serotonin, Glutamate, GABA, Dopamine | nih.gov |
| Myrtenal-Adamantane Conjugate (MD-197) | Normal Rats | Brain | ↑ Noradrenaline (NA), ↑ Serotonin (5-HT) | researchgate.net |
Memory Improvement and Protection against Neurodegenerative Processes
This compound has shown promise in improving memory and protecting against neurodegenerative processes in various experimental models. mu-varna.bgmdpi.com Its neuroprotective potential has been investigated in conditions such as dementia and Parkinson's disease models. mdpi.comresearchgate.net
In a rat model of scopolamine-induced dementia, myrtenal administration was associated with memory improvement. mdpi.com Similarly, in mice with streptozotocin-induced dementia, myrtenal enhanced spatial memory performance. nih.gov This improvement is attributed to its ability to improve the activities of endogenous antioxidant enzymes and restore cholinergic function. mdpi.comnih.gov Studies on myrtenal-adamantane conjugates also demonstrated significant memory improvement in intact rats. preprints.org The protective effects of myrtenal on neurodegenerative processes are thought to involve both its neuromodulatory and antioxidant properties. mu-varna.bgpreprints.org
Anxiolytic Potential
This compound has been identified as having anxiolytic (anxiety-reducing) properties. researchgate.netkarger.com Studies in animal models have demonstrated its effectiveness in reducing anxiety-like behaviors. researchgate.netnih.gov The anxiolytic effects of myrtenol have been observed in tasks such as the elevated plus-maze, open field, and light-dark compartment tests. researchgate.netkarger.com
The mechanism behind its anxiolytic activity may involve the GABAergic system, as the effects of myrtenol can be reversed by flumazenil, a benzodiazepine (B76468) antagonist. mdpi.comnih.gov This suggests that myrtenol's anxiolytic-like activity could be mediated through GABAergic transmission. nih.gov Furthermore, research on myrtle essential oil, of which myrtenol is a component, has shown substantial anxiolytic effects comparable to the drug diazepam. mdpi.comresearchgate.net Studies in mice have also confirmed the anxiolytic property of myrtenal in the marble-burying test. mdpi.compreprints.org
Antidiabetic Potential and Glucose Metabolism Modulation
This compound and its related compound myrtenal have demonstrated significant antidiabetic potential by modulating glucose metabolism and influencing key enzymes involved in this process. mdpi.coma-star.edu.sg
Effects on Liver Enzymes of Glucose Metabolism
Research indicates that myrtenal can modulate the activity of crucial liver enzymes involved in glucose metabolism. nih.govmu-varna.bg In streptozotocin-induced diabetic rats, oral administration of myrtenal led to the normalization of the activities of several key enzymes. mu-varna.bgnih.gov
Specifically, myrtenal administration resulted in an enhancement of hexokinase and glucose-6-phosphate dehydrogenase activities. mdpi.comresearchgate.net It also normalized the activity of glucose-6-phosphatase and fructose-1,6-bisphosphatase. mdpi.comnih.gov By modulating these enzymes, myrtenal helps to regulate glucose homeostasis in the liver. nih.gov Furthermore, myrtenal has been shown to increase liver glycogen (B147801) levels, which is a key aspect of its antidiabetic action. preprints.orgnih.gov
Table 2: Effect of Myrtenal on Liver Enzymes of Glucose Metabolism in Diabetic Rats
| Enzyme | Effect of Myrtenal Administration | Reference |
| Hexokinase | Increased activity | mdpi.comnih.gov |
| Glucose-6-phosphatase | Normalized activity | mdpi.comnih.gov |
| Fructose-1,6-bisphosphatase | Normalized activity | mdpi.comnih.gov |
| Glucose-6-phosphate dehydrogenase | Increased activity | mdpi.comnih.gov |
Influence on Hyperglycemia
This compound has been shown to exert an antihyperglycemic effect, effectively lowering elevated blood glucose levels. researchgate.netnih.gov In studies on streptozotocin-induced diabetic rats, myrtenal administration significantly reduced plasma glucose levels. nih.govnih.govnih.gov
This reduction in hyperglycemia is accompanied by an increase in plasma insulin (B600854) levels. nih.govnih.gov The mechanism for this appears to involve the upregulation of glucose transporters, such as GLUT2 in the liver and GLUT4 in skeletal muscle, which enhances glucose uptake by these tissues. researchgate.netnih.gov Additionally, myrtenal treatment has been associated with a decrease in glycated hemoglobin (HbA1c), a long-term marker of blood glucose control. mu-varna.bgnih.gov The antihyperglycemic and antihyperlipidemic properties of myrtenal suggest it could be a beneficial phytochemical in the management of diabetes. nih.govtandfonline.com
Antitumor/Anticancer Activity
This compound, a monoterpenoid found in various plants, has demonstrated notable antitumor and anticancer properties in several preclinical studies. Its potential as a chemopreventive and therapeutic agent is attributed to its ability to influence key cellular pathways involved in cancer development and progression.
This compound has been shown to exert its anticancer effects by modulating apoptotic and pro-apoptotic signaling pathways. nih.govtandfonline.com In models of hepatocellular carcinoma and bladder cancer, treatment with this compound led to an increased Bax/Bcl-2 ratio and activation of caspase-3, key events in the induction of apoptosis or programmed cell death. annalsmedres.orgresearchgate.net The protein Bcl-2 is an anti-apoptotic protein, while Bax is pro-apoptotic; an increase in the Bax/Bcl-2 ratio shifts the cellular balance towards apoptosis. frontiersin.org Caspase-3 is an executioner caspase that, once activated, orchestrates the dismantling of the cell. annalsmedres.orgfrontiersin.org
Furthermore, in studies on lung hyperplasia, myrtenol demonstrated an ability to increase apoptosis while reducing hyperplasia progression by decreasing levels of Bcl-2, p53, and Ki67. researchgate.net In a rat model of cerebral infarction, myrtenol attenuated neuronal apoptosis by increasing the expression of Bcl-2 and decreasing the expression of Bax and the activity of caspase-3. tandfonline.com Similarly, in a model of myocardial ischemia-reperfusion injury, myrtenol restored the balance of pro- and anti-apoptotic pathways (Bax and Bcl-2), leading to a decrease in apoptotic cells. nih.gov These findings suggest that a primary mechanism of this compound's antitumor activity is its ability to trigger the intrinsic apoptotic pathway in cancer cells.
In a model of colon cancer, myrtenol demonstrated the ability to inactivate free radicals, leading to the inhibition of colon carcinogenesis and suppression of tumor progression. nih.govnih.gov Histopathological analysis confirmed the protective role of myrtenal, a closely related compound, showing gradual regeneration of the mucosal layer in treated animals. nih.gov Research on myrtenal has also shown that it can down-regulate the expression of TNF-α, thereby suppressing hepatocellular carcinoma in rats. mu-varna.bg Furthermore, in a chronic gastric ulcer model, this compound promoted healing and was associated with changes in the expression of inflammatory parameters including TNF-α, IL-1β, and COX-2. nih.gov
Table 1: Effects of this compound on Cancer-Related Biomarkers
| Biomarker | Effect of this compound | Cancer Model |
|---|---|---|
| Bax/Bcl-2 ratio | Increased | Hepatocellular Carcinoma, Bladder Cancer, Myocardial Ischemia-Reperfusion |
| Caspase-3 | Activated/Increased | Hepatocellular Carcinoma, Bladder Cancer, Cerebral Infarction |
| TNF-α | Suppressed/Decreased | Bladder Carcinoma, Hepatocellular Carcinoma, Chronic Gastric Ulcer |
| IL-6 | Suppressed | Bladder Carcinoma |
| p53 | Decreased | Lung Hyperplasia |
| Ki67 | Decreased | Lung Hyperplasia |
Other Pharmacological Activities
Beyond its anticancer potential, this compound exhibits a range of other pharmacological activities that contribute to its therapeutic profile.
This compound has demonstrated significant gastroprotective properties. chemfaces.com Studies have shown its effectiveness in protecting against acute gastric lesions induced by ethanol. oup.com This protective effect is linked to its ability to decrease the activity of myeloperoxidase and malondialdehyde, while increasing the activity of antioxidant enzymes like GPx, SOD, and catalase in gastric tissues. chemfaces.comoup.com
Furthermore, this compound has been shown to promote the healing of chronic gastric ulcers. nih.gov This healing potential is associated with an increase in gastric mucin content, collagen deposition, and cell proliferation. nih.gov The mechanism appears to involve the stimulation of cell proliferation and migration in gastric cells without causing toxicity. nih.gov
This compound has been reported to exert several beneficial effects on the cardiovascular system. scielo.brscielo.brresearchgate.net It has been observed to induce vasodilation, decrease heart rate, and produce a hypotensive effect in laboratory animals. nih.govresearchgate.net These effects suggest its potential as an agent for the prevention or treatment of cardiovascular diseases. scielo.brscielo.br
In a study on myocardial ischemia-reperfusion injury, myrtenol provided cardioprotection by attenuating oxidative stress and inhibiting pro-apoptotic pathways. nih.gov It prevented the severe impairment of contractile performance, abolished aberrant electrocardiographic waveforms, and reduced life-threatening arrhythmias and infarct size. nih.gov The hypotensive effect is thought to be due to a reduction in peripheral vascular resistance. scielo.br
Table 2: Cardiovascular Effects of this compound
| Cardiovascular Effect | Observation |
|---|---|
| Vasodilation | Induced |
| Heart Rate | Decreased |
| Blood Pressure | Hypotensive effect observed |
| Cardioprotection | Protected against myocardial ischemia-reperfusion injury |
Toxicological Characteristics and Metabolism in Mammals (Limited Data)
The available data on the toxicological characteristics and metabolism of this compound in mammals is limited. Acute toxicity appears to be low, with a reported oral median lethal dose (LD50) in rats of 1.4 g/kg. researchgate.net Some studies have found no cytotoxicity or acute toxicity at relatively high concentrations. researchgate.net In a study on cerebral ischemia/reperfusion injury, myrtenol showed no toxicity at concentrations up to 1.3 g/kg. tandfonline.com
Information regarding the metabolism of this compound in mammals is scarce. In plants, it is metabolically related to α-pinene, which is metabolized to myrtenol and subsequently to myrtenal. nih.gov In rabbits, the major metabolite of myrtenal has been identified as myrtenic acid. nih.gov Further research is needed to fully characterize the metabolic pathways and toxicological profile of this compound in mammals.
Ecological and Environmental Significance of Myrtenol
Role in Plant Defense Mechanisms
Plants produce a vast array of secondary metabolites that are not essential for primary growth and development but are crucial for survival and interaction with their environment. These compounds, including monoterpenes, often function as defense agents against herbivores, pathogens, and other environmental stressors. researchgate.netchemijournal.com
Monoterpene alcohols, a class to which (-)-Myrtenol belongs, are recognized for their defensive properties. researchgate.net They are integral components of the chemical arsenal (B13267) that plants deploy against a range of antagonists. Research has highlighted the antifungal and antibacterial activities of these compounds, which help protect plants from microbial infections. researchgate.netkpfu.ru Furthermore, many monoterpenes act as toxins or feeding deterrents to insect herbivores, thereby reducing the damage caused by their feeding activities. chemijournal.com In a study on a series of bicyclic monoterpene alcohols, this compound demonstrated noteworthy fungicidal activity against both filamentous and yeast fungi. researchgate.netkpfu.ru This suggests its direct contribution to protecting the plant from pathogenic microorganisms.
Involvement in Plant-Insect Interactions
The chemical communication between plants and insects is intricate, with volatile organic compounds like this compound serving as critical signals. These interactions can be beneficial or detrimental to the plant and are central to the chemical ecology of many insect species, particularly bark beetles.
The Chinese white pine beetle, Dendroctonus armandi, is a significant pest of the Chinese white pine, Pinus armandi. The chemical interplay between this beetle and its host tree involves several monoterpenoids, including myrtenol (B1201748). Studies have shown that this compound is present in the phloem of Pinus armandi. nih.gov Interestingly, while the tree produces myrtenol, the compound itself does not show significant toxicity toward the D. armandi beetle. nih.govresearchgate.net This is in contrast to a related compound, myrtanol (B1616370), which is produced by the pine tree after it has been invaded by the beetle and does exhibit significant toxicity, particularly to female beetles. nih.govoszk.hu This indicates a complex relationship where the host plant's chemical profile and the beetle's response are finely tuned.
Table 1: Research Findings on Myrtenol and Dendroctonus armandi
| Compound | Source | Effect on Dendroctonus armandi | Reference |
| This compound | Pinus armandi phloem | Not significantly toxic | nih.gov |
| Myrtanol | Infected Pinus armandi | Significantly toxic, especially to females | nih.govoszk.hu |
| Myrtenal (B1677600) | Female D. armandi | Potential aggregation pheromone for females | nih.govoszk.hu |
Perhaps the most well-documented ecological role of this compound is its function as an insect pheromone. Pheromones are chemical signals used for communication between individuals of the same species. In many bark beetle species, this compound is a key component of aggregation pheromones, which are used to coordinate mass attacks on host trees, a strategy that allows the beetles to overcome the tree's defenses. mdpi.comslu.se
For instance, in the cypress bark beetle Phloeosinus aubei, this compound, along with (-)-α-pinene, has been identified as a component of the female-produced aggregation pheromone. researchgate.net Field tests confirmed that traps baited with a mixture of these two compounds caught significantly more male and female beetles than unbaited traps. researchgate.net Similarly, myrtenol has been identified as an aggregation pheromone in other bark beetle species and is known to be an important semiochemical for various species within the genus Dendroctonus. researchgate.net The beetles often produce these oxygenated monoterpenes, like myrtenol, by metabolizing monoterpenes, such as α-pinene, that are sequestered from their host trees. mdpi.com
Table 2: Pheromonal Activity of this compound in Bark Beetles
| Beetle Species | Pheromone Type | Pheromone Components | Function | Reference |
| Phloeosinus aubei | Aggregation | This compound and (-)-α-pinene | Attracts both males and females for mass attack | researchgate.net |
| Dendroctonus spp. | Aggregation | Myrtenol (among others) | Mediates host colonization and mating | mdpi.comresearchgate.net |
Contribution to Atmospheric Chemistry and Aerosol Formation
Terrestrial ecosystems, particularly forests, are major sources of biogenic volatile organic compounds (BVOCs) that are emitted into the atmosphere. noaa.govmdpi.comresearchgate.net These compounds, including monoterpenes like this compound and its precursors, play a significant role in atmospheric chemistry. mdpi.com Once in the atmosphere, BVOCs are oxidized by radicals such as hydroxyl (OH), ozone (O₃), and nitrate (B79036) (NO₃). copernicus.org
These oxidation reactions lead to the formation of products with lower volatility. copernicus.org These products can then partition into the particle phase, contributing to the formation and growth of secondary organic aerosols (SOA). copernicus.orgcopernicus.orgcopernicus.org SOAs have important implications for both climate, by scattering or absorbing solar radiation and acting as cloud condensation nuclei, and air quality. copernicus.org The atmospheric degradation of α-pinene, a common BVOC and a metabolic precursor to myrtenol in plants and insects, can lead to the formation of myrtenal. nih.gov The subsequent reaction of first-generation oxidation products like myrtenal is a limiting factor in the formation of SOA, highlighting the indirect but crucial role of the myrtenol chemical structure in atmospheric aerosol processes. copernicus.orgcopernicus.org
Environmental Fate and Degradation Studies
Specific studies detailing the environmental fate and degradation pathways of this compound are limited. However, as a volatile monoterpenoid, its behavior in the environment can be inferred from the general fate of similar compounds. BVOCs released into the environment are subject to several processes, including volatilization, chemical degradation, and biodegradation. methanol.org
For related monoterpenoids like thymol (B1683141), studies have shown rapid dissipation in both water and soil, with biodegradation being the dominant controlling process. methanol.orgresearchgate.net Given its volatility and organic nature, this compound is expected to biodegrade relatively quickly in soil and water environments when exposed to microbial action. methanol.org In the atmosphere, its fate is determined by the rapid photochemical oxidation reactions discussed previously. The persistence of such compounds in soil or water is generally low due to these rapid degradation and dissipation processes. researchgate.net
Advanced Analytical Techniques for Myrtenol Research
Chromatographic Methods for Separation and Quantification
Chromatography is the cornerstone of (-)-Myrtenol analysis, enabling its separation from other components for accurate quantification and characterization. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques employed.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. For this compound, reverse-phase HPLC methods have been developed using columns like Newcrom R1 with a mobile phase consisting of acetonitrile, water, and an acid modifier such as phosphoric or formic acid sielc.com.
However, this compound does not possess a native fluorophore, rendering it undetectable by standard fluorescence detectors, which are known for their high sensitivity and selectivity mdpi.com. To leverage the advantages of fluorescence detection, a chemical derivatization step is necessary. This process involves reacting the hydroxyl group of this compound with a fluorescent tagging agent to form a highly fluorescent derivative. mdpi.com This pre-column or post-column derivatization significantly enhances detection sensitivity, allowing for the analysis of trace amounts of the compound. thermofisher.com
Several reagents are available for the derivatization of alcohols to produce fluorescent products. The choice of reagent depends on factors like reaction speed, stability of the derivative, and the absence of interfering byproducts.
Table 1: Potential Fluorescent Derivatization Reagents for Alcohols in HPLC.
| Derivatizing Reagent | Abbreviation | Reactive Group | Typical Excitation λ (nm) | Typical Emission λ (nm) |
|---|---|---|---|---|
| Dansyl Chloride | DNS-Cl | Hydroxyl, Primary/Secondary Amines | ~340 | ~525 |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Hydroxyl, Primary/Secondary Amines | ~265 | ~315 |
| Naphthalene-2,3-dicarboxaldehyde (with cyanide) | NDA | Primary Amines (post-hydrolysis/conversion) | ~252 | ~483 |
| Acridone-9-ethyl-p-toluenesulfonate | AETS | Carboxylic Acids, Hydroxyls | Not specified | Not specified |
Data compiled from various sources on derivatization chemistry. mdpi.comthermofisher.comnih.gov
Gas Chromatography (GC) is exceptionally well-suited for the analysis of volatile compounds like this compound and is a standard method for characterizing essential oils. When coupled with a Flame Ionization Detector (GC-FID), it provides robust and sensitive quantification. The separation is typically performed on a capillary column, where compounds are separated based on their boiling points and interactions with the stationary phase.
The analysis involves injecting a diluted sample of the essential oil or extract into the chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through the column. The oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds from the column to the detector.
Table 2: Typical GC-FID Parameters for the Analysis of Essential Oils Containing this compound.
| Parameter | Typical Condition |
|---|---|
| Column Type | Capillary Column (e.g., HP-5MS, Elite-5, ZB-5) |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injector Temperature | 220-250°C |
| Detector Temperature (FID) | 250-280°C |
| Oven Temperature Program | Initial temp 50-60°C, ramped at 3-10°C/min to a final temp of 230-250°C |
Parameters compiled from typical essential oil analysis methodologies.
The biological and aromatic properties of chiral molecules can differ significantly between enantiomers. Therefore, assessing the enantiomeric purity of this compound is critical. Chiral chromatography is the definitive technique for separating enantiomers, which are otherwise indistinguishable by non-chiral methods. chromatographyonline.com
Chiral Gas Chromatography: The direct enantiomeric separation of volatile compounds is most effectively achieved using chiral GC. researchgate.net This technique utilizes capillary columns coated with a chiral stationary phase (CSP), most commonly a derivative of cyclodextrin. researchgate.netchromatographyonline.comresearchgate.net The three-dimensional structure of the cyclodextrin creates chiral cavities where the enantiomers of this compound can form transient diastereomeric complexes. Differences in the stability of these complexes lead to different retention times, allowing for their separation and quantification. researchgate.net Enantioselective analyses of essential oils have successfully separated various terpene enantiomers using this approach. mdpi.comnih.gov
Table 3: Chiral GC Stationary Phases for Terpenoid Enantiomer Separation.
| Chiral Selector (Stationary Phase) | Application Example |
|---|---|
| Derivatized β-cyclodextrin (e.g., 2,3-diacetyl-6-tert-butyldimethylsilyl-β-cyclodextrin) | Separation of linalool (B1675412) and ionone enantiomers in essential oils. mdpi.com |
| Derivatized γ-cyclodextrin | General separation of various chiral compounds. |
| Chirasil-Val (L-valine-tert-butylamide polysiloxane) | Separation of derivatized amino acids, some chiral alcohols. chromatographyonline.com |
Chiral High-Performance Liquid Chromatography: For less volatile derivatives or when GC is not suitable, chiral HPLC offers an alternative. chromatographyonline.com This can be achieved directly, using a column with a CSP (e.g., polysaccharide-based or macrocyclic glycopeptide phases), or indirectly. chromatographyonline.commdpi.com The indirect method involves derivatizing the racemic myrtenol (B1201748) with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. mdpi.com
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide a powerful tool for both identifying and quantifying compounds, even in highly complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds in complex matrices like essential oils. mdpi.com It combines the high-resolution separation power of GC with the definitive identification capabilities of MS. As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented.
The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," for the molecule. By comparing this spectrum to established spectral libraries (e.g., NIST, Wiley), the identity of the compound can be confirmed with high confidence. Furthermore, the use of retention indices (RI), calculated relative to a series of n-alkanes, provides an additional layer of confirmation, reducing ambiguity in identification.
Table 4: GC-MS Parameters for the Analysis of this compound.
| Parameter | Typical Condition |
|---|---|
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-500 amu |
| Ion Source Temperature | 230°C |
| Identification Method | Comparison of mass spectra and retention indices with reference libraries. |
Data compiled from standard GC-MS methodologies for essential oil analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for trace analysis and metabolite profiling in biological matrices. mdpi.com While GC-MS is ideal for volatile parent compounds, LC-MS/MS excels at analyzing non-volatile, polar, and thermally labile molecules, such as the potential metabolites of this compound. mdpi.com After administration to a biological system, this compound is likely to undergo biotransformation, such as oxidation or conjugation (e.g., with glucuronic acid or sulfate), to increase its water solubility for excretion.
LC-MS/MS can separate these metabolites from complex biological fluids (e.g., plasma, urine) and provide structural information for their identification. nih.gov The technique uses a first mass spectrometer (MS1) to select a specific metabolite ion, which is then fragmented in a collision cell. A second mass spectrometer (MS2) analyzes the resulting fragment ions. This process provides a high degree of specificity and sensitivity, making it ideal for identifying and quantifying low-concentration metabolites. thermofisher.com For instance, studies on other terpenes have used UPLC-Q-TOF-MS (a high-resolution form of LC-MS/MS) to profile terpene glycosides in plant extracts. nih.govresearchgate.net Similarly, the oxidation of this compound to myrtenal (B1677600) epoxide, a potential metabolite or derivative, has been confirmed using MS analysis. nih.gov
Emerging Analytical Approaches
The analytical landscape for the study of this compound is continually evolving, with new methodologies emerging that promise greater sensitivity, selectivity, and efficiency. These advanced techniques are pivotal for in-depth research into its biosynthesis, chemical interactions, and potential applications.
Biosensors for Detection and Quantification
The development of biosensors for the detection and quantification of natural products like this compound represents a significant leap forward in analytical chemistry. nih.govexplorationpub.com These devices integrate a biological recognition element with a physicochemical transducer to generate a measurable signal in the presence of the target analyte. nih.govexplorationpub.com For this compound, this could involve the use of specific enzymes or bioreceptors that interact with its structure.
Biosensors offer several advantages over traditional analytical methods, including the potential for rapid, real-time analysis and high specificity. nih.gov Enzyme-based biosensors, for instance, might utilize enzymes that catalyze a reaction involving this compound, with the transducer measuring the change in a property such as pH, electron transfer, or light emission. nih.govnih.gov Another approach is the use of bioaffinity-based biosensors, which could employ antibodies or molecularly imprinted polymers designed to bind specifically to this compound. nih.gov
While the development of biosensors specifically for this compound is an emerging area, the principles established for other natural products provide a strong foundation. For example, tyrosinase and laccase-based biosensors have been successfully used for the detection of phenolic compounds. nih.gov Similar strategies could be adapted for this compound by identifying enzymes or other biological molecules with a high affinity for this monoterpenoid alcohol. The integration of nanomaterials into biosensor design is also a promising avenue for enhancing sensitivity and performance. nih.gov
Spectroscopic Imaging Techniques
Spectroscopic imaging techniques, such as hyperspectral imaging (HSI) and multispectral imaging (MSI), are powerful non-invasive tools for visualizing the spatial distribution of chemical compounds within biological samples. researchgate.netmdpi.commdpi.com These methods combine conventional imaging and spectroscopy to acquire both spatial and spectral information from a sample. mdpi.commdpi.com In the context of this compound research, these techniques can be applied to plant tissues to map the location and concentration of this compound.
Hyperspectral imaging, in particular, provides a detailed spectral signature for each pixel in an image, which can be correlated with the presence of specific phytochemicals like this compound. researchgate.nethortidaily.com This can be invaluable for understanding its biosynthesis and storage in different plant organs. researchgate.net Researchers are exploring the use of HSI to monitor plant responses to biotic and abiotic stress, which can influence the production of secondary metabolites like this compound. mdpi.comhortidaily.com
The data generated by spectroscopic imaging is complex, often requiring chemometric analysis to extract meaningful information. mdpi.comscu.edu.au Techniques such as Principal Component Analysis (PCA) and Partial Least Squares Regression (PLS-R) are used to analyze the spectral data and create predictive models for the concentration of target compounds. mdpi.com While the application of these techniques directly to this compound is still in its early stages, their successful use for other terpenoids and plant metabolites demonstrates their significant potential. researchgate.netscu.edu.au
AI-Driven Models for Data Interpretation
Machine learning algorithms can be trained to recognize patterns in large datasets that may not be apparent to human analysts. acadiau.canih.gov For instance, an ML model could be developed to classify and quantify terpenes from mass spectrometry data without the need for complete chromatographic separation. acadiau.ca This could significantly accelerate the analysis of complex essential oil samples containing this compound.
Furthermore, AI models can aid in the discovery and characterization of enzymes involved in the biosynthesis of terpenes like this compound. biorxiv.orgbiorxiv.orgresearchgate.net By analyzing protein sequence data, machine learning models can predict the function of terpene synthases (TPSs), the enzymes responsible for generating the vast diversity of terpene structures. biorxiv.orgbiorxiv.orgresearchgate.net This predictive capability can guide experimental work and accelerate the understanding of how this compound is produced in nature. The development of AI models that can predict morphomolecular signatures, linking tissue morphology to gene expression changes, also holds promise for understanding the biological context of this compound production. nih.gov
Sample Preparation and Derivatization Techniques
Effective sample preparation is a critical step in the analytical workflow for this compound, ensuring that the analyte is in a form suitable for analysis and free from interfering substances. nih.govresearchgate.netmdpi.com The choice of technique depends on the sample matrix, the concentration of this compound, and the analytical method to be used.
A common and environmentally friendly sample preparation technique is Solid-Phase Microextraction (SPME). mdpi.commdpi.comnih.govresearchgate.netsemanticscholar.org SPME integrates sampling, extraction, and concentration into a single step, using a coated fiber to adsorb analytes from a sample. mdpi.commdpi.com Different fiber coatings can be used depending on the polarity of the analyte. nih.govresearchgate.net For a moderately polar compound like this compound, a polyacrylate or a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber could be suitable. nih.govresearchgate.net
Other extraction techniques that can be employed for this compound include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and stir bar sorptive extraction (SBSE). nih.govresearchgate.net The goal of these techniques is to isolate and concentrate this compound from the sample matrix, which could be a plant extract, essential oil, or biological fluid.
Derivatization is often necessary to improve the chromatographic behavior and detection of this compound, particularly for gas chromatography (GC) analysis. semanticscholar.orgphenomenex.comsigmaaldrich.com Derivatization converts the polar hydroxyl group of this compound into a less polar, more volatile derivative. phenomenex.com A common method is silylation, where a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. phenomenex.comsigmaaldrich.com
For the chiral analysis of this compound, chiral derivatization is employed to separate the enantiomers. nih.govwikipedia.orgnih.gov This involves reacting this compound with a chiral derivatizing agent (CDA) to form diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated by non-chiral chromatographic techniques like HPLC or GC. wikipedia.orgnih.govwikipedia.org Examples of CDAs for alcohols include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and other chiral acids or isocyanates. nih.govwikipedia.org The choice of CDA is crucial for achieving good separation and accurate quantification of the enantiomers. nih.govnih.gov
Future Research Directions and Potential Applications of Myrtenol
Exploration of Novel Pharmacological Targets and Deeper Mechanistic Insights
Future research into (-)-Myrtenol is poised to uncover new pharmacological targets and provide a more profound understanding of its mechanisms of action. Current studies have identified several promising activities, including anxiolytic, antioxidant, anti-inflammatory, and neuroprotective effects. researchgate.neteurekaselect.comresearchgate.net However, the precise molecular interactions underlying these properties require further elucidation.
Investigations have suggested that the anxiolytic-like effects of this compound may be mediated through the GABAergic system, as its effects can be reversed by the benzodiazepine (B76468) antagonist flumazenil. nih.govresearchgate.net Specifically, it appears to act on δ subunit-containing GABA(A) receptors, enhancing tonic inhibition. researchgate.net Future studies could employ electrophysiological and molecular modeling techniques to precisely map its binding site on GABA(A) receptor subunits and explore its potential as a novel modulator of inhibitory neurotransmission.
The compound's neuroprotective properties, observed in models of cerebral ischemia and Parkinsonism, are linked to the activation of specific signaling pathways, such as the ERK1/2 pathway, and its ability to mitigate oxidative stress by increasing the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase. researchgate.netresearchgate.netnih.gov Deeper mechanistic work is needed to identify the upstream regulators and downstream effectors of this compound in neuronal cells. Exploring its potential to modulate neuroinflammation, protein aggregation, and apoptosis pathways could reveal novel targets for neurodegenerative diseases.
Beyond the central nervous system, its reported antibacterial, antifungal, antidiabetic, and gastroprotective activities warrant further investigation to identify specific microbial enzymes, cellular receptors, or inflammatory mediators that it targets. eurekaselect.combenthamdirect.com
Development of this compound-Based Therapeutic Agents
The promising pharmacological profile of this compound makes it an attractive scaffold for the development of new therapeutic agents. Its journey from a natural product to a potential clinical candidate will depend on rigorous preclinical and clinical evaluation.
To date, the evaluation of this compound has been confined to preclinical studies. These investigations have provided foundational evidence for its therapeutic potential across various disease models. For instance, its anxiolytic-like activity has been demonstrated in rodents using standard behavioral tests like the elevated plus-maze and light-dark transition tests. nih.govresearchgate.net Furthermore, its neuroprotective effects have been documented in animal models of cerebral ischemia-reperfusion injury and Parkinson's disease, where it has been shown to reduce brain damage and improve behavioral deficits. researchgate.netnih.gov
The anti-inflammatory and antinociceptive properties have also been confirmed in mice. researchgate.net Researchers are also exploring formulation strategies to enhance its bioavailability and efficacy, such as complexation with β-cyclodextrin. researchgate.net
Despite these encouraging preclinical findings, there is a notable absence of human clinical trials. The progression of this compound into clinical development is a critical next step. Future research must focus on comprehensive toxicological studies to establish a robust safety profile. Subsequently, well-designed Phase I clinical trials will be necessary to evaluate its safety, tolerability, and pharmacokinetic profile in humans, paving the way for efficacy studies in specific patient populations. researchgate.net
Table 1: Summary of Selected Preclinical Research on this compound
| Research Area | Model/Test System | Key Findings |
|---|---|---|
| Anxiolytic-like Effects | Elevated Plus Maze (EPM), Light-Dark Transition (LDT) in rats | Significantly increased time spent in open arms and light compartment, suggesting anxiolytic activity. nih.govresearchgate.net |
| Neuroprotection | Middle Cerebral Artery Occlusion (MCAO) in rats (Cerebral Ischemia model) | Improved brain damage and promoted angiogenesis, potentially via the ERK1/2 signaling pathway. nih.gov |
| Neuroprotection | Reserpine-induced Parkinsonism model in mice | Ameliorated behavioral deficits and reduced oxidative stress. researchgate.net |
| Anti-inflammatory | Xylene-induced ear edema in mice | Demonstrated anti-inflammatory activity. nih.gov |
| Antinociceptive | Acetic acid-induced writhing test in mice | Showed antinociceptive (pain-relieving) effects. researchgate.net |
Applications in Agricultural Pest Management
This compound, as a constituent of various plant essential oils, holds significant potential for use in agricultural pest management as a natural alternative to synthetic pesticides. naturepest.com The essential oil of Myrtus communis (myrtle), which contains myrtenol (B1201748), has demonstrated notable insecticidal and fumigant toxicity against common stored-product pests, including the confused flour beetle (Tribolium confusum) and the cowpea weevil (Callosobruchus maculatus). naturepest.comareeo.ac.ir
The development of botanical insecticides is a growing area of interest for integrated pest management (IPM) and organic farming, as they are often biodegradable and pose a lower risk to non-target organisms and the environment compared to conventional chemicals. frontiersin.org Research into related monoterpenoids, such as myrtanol (B1616370) and myrtenal (B1677600), has revealed their roles as repellents and aggregation pheromones for forest pests like the bark beetle Dendroctonus armandi. nih.gov This suggests that this compound could also possess semiochemical properties, acting as a repellent, attractant, or feeding deterrent for various insect pests.
Future research should focus on isolating the specific effects of this compound against a broader range of agricultural and horticultural pests. Studies are needed to determine its efficacy, mode of action, and optimal application methods (e.g., as a fumigant, contact insecticide, or repellent). Formulating this compound into stable, effective, and economically viable biopesticide products represents a key challenge and a significant opportunity for sustainable agriculture.
Table 2: Potential Agricultural Applications of this compound and Related Compounds
| Application | Target Pest(s) | Observed Effect |
|---|---|---|
| Stored-Product Protection | Tribolium confusum, Callosobruchus maculatus | Fumigant toxicity and insecticidal activity. areeo.ac.ir |
| Forest Protection | Dendroctonus armandi (Bark Beetle) | Related compound myrtanol acts as a repellent. nih.gov |
| General Pest Management | Various agricultural pests | Potential for development as a biopesticide, repellent, or antifeedant. naturepest.comfrontiersin.org |
Biotechnological Production and Sustainable Sourcing
This compound is naturally found in the essential oils of numerous aromatic plants, including those from the genera Myrtus (myrtle), Artemisia, Hyssopus, and Rhodiola. eurekaselect.combenthamdirect.com It can also be produced semi-synthetically through the chemical oxidation of α-pinene or β-pinene, which are abundant monoterpenes sourced from pine trees. benthamdirect.comforeverest.net While these sources are currently viable, future demand for this compound as a pharmaceutical, agricultural, or material science precursor may necessitate more sustainable and scalable production methods.
Biotechnology offers a promising pathway for the sustainable production of this compound. Metabolic engineering and synthetic biology approaches could be used to engineer microorganisms, such as Escherichia coli or Saccharomyces cerevisiae (baker's yeast), to produce this compound from simple sugars. This involves introducing the necessary biosynthetic genes from plants into a microbial chassis and optimizing metabolic pathways to maximize yield. Evidence for the feasibility of such approaches can be seen in the successful bioreduction of the related compound, (1R)-(-)-myrtenal, using non-conventional yeast whole-cells to produce the corresponding alcohol. thegoodscentscompany.com Developing a robust microbial fermentation process for this compound would ensure a stable, high-purity supply, independent of geographical location or harvest variability, thereby supporting its broader commercial application.
Novel Material Science Applications (e.g., chiroptically active oligomers)
The inherent chirality of this compound makes it a valuable building block for the synthesis of novel materials in polymer and material science. A key area of exploration is the development of chiroptically active polymers, which are materials that interact with polarized light in a specific way due to their three-dimensional structure.
Research has successfully demonstrated that the related aldehyde, (–)-myrtenal, can be used in a polycondensation reaction with 3,4-ethylenedioxythiophene (B145204) (EDOT) to create a new methine π-conjugated oligomer. mdpi.comnih.gov In this novel material, the chiral side chain derived from myrtenal forces the main polymer backbone to adopt a helical conformation. mdpi.com This induced helicity results in the oligomer exhibiting distinct chiroptical activity, which can be observed using circular dichroism spectroscopy. mdpi.com
Furthermore, studies have shown that the chiroptical properties of this material can be modulated or "tuned" through a process called doping, for instance, with iodine. mdpi.comnih.gov This ability to control the material's interaction with light opens up potential applications in fields such as optics, electronics, and sensor technology. Future work could focus on using this compound directly or its derivatives to create a wider range of chiral polymers and materials with tailored optical and electronic properties for advanced applications.
Integration of Omics Technologies in Biological Research
To achieve a comprehensive, systems-level understanding of this compound's biological effects, the integration of "omics" technologies is an essential future direction. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for the large-scale study of genes, RNA transcripts, proteins, and metabolites within a biological system.
While current research has identified specific pathways affected by this compound, such as the ERK1/2 signaling cascade, omics approaches can provide an unbiased, global view of the cellular response to the compound. nih.gov For example, transcriptomics (e.g., RNA-seq) could be used to analyze how this compound alters the gene expression profiles in neuronal cells during ischemic stress or in cancer cells, revealing entire networks of regulated genes. Proteomics could identify the specific proteins that physically interact with this compound or whose expression levels change upon treatment.
In the context of its antimicrobial activity, such as its ability to inhibit biofilm formation in drug-resistant bacteria, transcriptomic and proteomic analyses could uncover the full spectrum of virulence genes and metabolic pathways that are suppressed by the compound. eurekaselect.com Metabolomics could shed light on how this compound alters the metabolic state of cells or microorganisms. Integrating these multi-omics datasets would provide unprecedented insight into its mechanisms of action, potentially revealing novel biomarkers of its efficacy and facilitating the rational design of second-generation therapeutic agents.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| α-pinene |
| β-cyclodextrin |
| β-pinene |
| (1R)-(-)-myrtenal |
| 3,4-ethylenedioxythiophene (EDOT) |
| flumazenil |
| iodine |
| myrtanol |
| superoxide dismutase (SOD) |
Computational Drug Discovery and Design Based on this compound Scaffold
The unique bicyclic structure of this compound, a monoterpenoid alcohol, presents a compelling scaffold for the development of novel therapeutic agents. Its inherent chirality and functional group offer opportunities for diverse chemical modifications. Computational drug discovery and design play a pivotal role in systematically exploring the chemical space around the this compound core, aiming to predict and optimize the biological activity of its derivatives. These in silico approaches accelerate the drug discovery process, reduce costs, and provide deep insights into molecular interactions that govern therapeutic efficacy.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For the this compound scaffold, QSAR studies can be instrumental in predicting the therapeutic potential of novel derivatives before their synthesis.
The process involves generating a dataset of this compound analogs with experimentally determined biological activities (e.g., anticancer, anti-inflammatory, or antimicrobial). For each analog, a set of molecular descriptors is calculated, which are numerical representations of their physicochemical properties, such as electronic, steric, and hydrophobic characteristics. By employing statistical methods like multiple linear regression or machine learning algorithms, a QSAR model is built to relate these descriptors to the observed biological activity.
A hypothetical QSAR study on a series of this compound ester derivatives could reveal that specific electronic properties of the ester substituent, combined with a certain molecular shape, are crucial for enhanced activity. Such a model would not only explain the structure-activity relationships within the tested series but also enable the prediction of activity for yet-unsynthesized derivatives, thereby guiding the design of more potent compounds.
Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Derivatives
| Descriptor | Description | Potential Impact on Activity |
| LogP | Lipophilicity | Influences membrane permeability and target binding. |
| Molecular Weight | Size of the molecule | Can affect solubility and steric hindrance at the binding site. |
| Topological Polar Surface Area (TPSA) | A measure of the polar surface area | Relates to hydrogen bonding capacity and cell penetration. |
| HOMO/LUMO Energies | Electronic properties | Indicates the molecule's ability to donate or accept electrons in interactions. |
Molecular Docking and Binding Site Analysis
Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a specific target protein. mdpi.commdpi.com This technique allows for the visualization and analysis of interactions between a ligand, such as a this compound derivative, and the amino acid residues in the binding pocket of a receptor. By understanding these interactions, researchers can rationalize the compound's activity and design modifications to improve binding affinity and selectivity.
For instance, if this compound derivatives are being investigated as inhibitors of a particular enzyme, molecular docking can be used to simulate their binding to the enzyme's active site. The results can reveal key hydrogen bonds, hydrophobic interactions, or van der Waals forces that contribute to the binding. This information is invaluable for suggesting structural modifications to the this compound scaffold, such as the addition of a specific functional group, to enhance these interactions and, consequently, the inhibitory potency.
Table 2: Illustrative Molecular Docking Results for a Hypothetical this compound Derivative
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |
| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Gly121, Leu120 | Hydrophobic, van der Waals |
| Bacterial DNA Gyrase | -9.2 | Asp73, Ser91 | Hydrogen Bond, Electrostatic |
Virtual Screening of this compound-Based Compound Libraries
Virtual screening is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govfrontierspartnerships.org When applied to the this compound scaffold, this involves creating a virtual library of diverse derivatives and then using computational methods, such as molecular docking or pharmacophore modeling, to assess their potential to interact with a specific biological target.
A virtual screening campaign could start with a library of thousands of theoretically possible this compound analogs. These can be rapidly docked into the binding site of a target protein, and the top-scoring compounds, those with the best-predicted binding affinities, can be prioritized for synthesis and experimental testing. This approach significantly narrows down the number of compounds that need to be physically created and evaluated, saving considerable time and resources.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
A crucial aspect of drug development is ensuring that a potential drug candidate has favorable pharmacokinetic and safety profiles. In silico ADMET prediction tools are used to computationally estimate these properties early in the drug discovery process. nih.govmdpi.com For this compound derivatives, these predictions can help to identify compounds that are likely to be well-absorbed, distribute to the target tissues, have an appropriate metabolic stability, be excreted efficiently, and have a low risk of toxicity.
Various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes like cytochrome P450s, and potential for cardiotoxicity or mutagenicity. By evaluating these parameters for a library of this compound derivatives, researchers can filter out compounds with predicted undesirable ADMET properties and focus on those with a higher probability of success in later stages of drug development.
Table 3: Representative In Silico ADMET Predictions for a Promising this compound Analog
| ADMET Property | Predicted Value/Classification | Implication |
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier Permeation | Low | Less likely to cause central nervous system side effects. |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |
| Ames Mutagenicity | Non-mutagenic | Low predicted risk of causing genetic mutations. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
Q & A
Q. What are the established methods for synthesizing (-)-Myrtenol with high enantiomeric purity?
this compound can be synthesized via enantioselective catalysis or chiral resolution. Key methods include:
- Asymmetric hydrogenation : Use of chiral ligands (e.g., BINAP) with ruthenium catalysts to achieve >90% enantiomeric excess (ee) .
- Chiral chromatography : Preparative HPLC with polysaccharide-based chiral columns (e.g., Chiralcel OD-H) to separate enantiomers post-synthesis . Purity verification requires chiral GC or HPLC coupled with polarimetric detection .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR (e.g., δ 1.25 ppm for geminal methyl groups) confirm structure .
- IR : Peaks at ~3400 cm (OH stretch) and 1660 cm (C=C stretch) identify functional groups .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (CHO, m/z 152.1201) .
Q. What are the standard protocols for isolating this compound from natural sources?
- Steam distillation : Extract from Artemisia or Myrtus species; yields 0.5–2% (w/w) .
- Solvent extraction : Use hexane/ethyl acetate (3:1) followed by silica gel chromatography (R = 0.4 in hexane:EtOAc 8:2) .
Q. How should researchers report the chemical and physical properties of this compound in publications?
Include:
- Physical data : Melting point (-15°C), boiling point (220°C), optical rotation ([α] = -25° in ethanol) .
- Purity : ≥95% by GC-FID, with chiral purity ≥98% ee .
- Spectral data : Full NMR assignments and HRMS in supplementary materials .
Q. What are the known biological activities of this compound documented in peer-reviewed literature?
Demonstrated activities include:
- Antimicrobial : MIC of 64 µg/mL against Staphylococcus aureus .
- Anti-inflammatory : 50% inhibition of TNF-α at 10 µM in RAW 264.7 macrophages .
Advanced Research Questions
Q. How can researchers design experiments to assess the bioavailability of this compound in vivo?
- Pharmacokinetic studies : Administer 10 mg/kg (oral/i.v.) in rodent models; collect plasma at 0, 1, 3, 6, 12, 24h. Quantify via LC-MS/MS (LOQ = 1 ng/mL) .
- Tissue distribution : Use radiolabeled C-(-)-Myrtenol; autoradiography for organ-specific accumulation .
Q. What strategies resolve contradictions in reported antimicrobial efficacy of this compound across studies?
- Method standardization : Compare broth microdilution (CLSI guidelines) vs. disk diffusion .
- Strain variability : Test across ATCC reference strains (e.g., E. coli ATCC 25922 vs. clinical isolates) .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests to account for inter-study variability .
Q. How to optimize experimental conditions for studying this compound's interaction with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3LKS for GABA receptors) .
- In vitro assays : Measure IC via fluorescence polarization (FP) for protein-ligand binding .
- Reproducibility : Triplicate runs with negative controls (e.g., DMSO vehicle) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Q. What are the challenges in ensuring reproducibility of this compound's pharmacological effects across different model organisms?
- Species-specific metabolism : Compare hepatic microsomal stability (e.g., rat vs. human) .
- Bioavailability factors : Adjust dosing regimens based on allometric scaling (e.g., mg/kg vs. mg/m) .
- Standardization : Adopt ARRIVE 2.0 guidelines for in vivo experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
